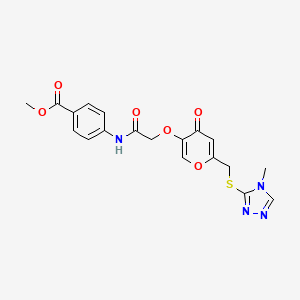
methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that incorporates triazole and pyran moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological potential, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a methyl ester group linked to a benzoate moiety, a thioether derived from a triazole ring, and a pyranone structure. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the triazole derivative can be synthesized via cyclization reactions involving hydrazine derivatives and various electrophiles .
Table 1: Key Structural Components
| Component | Structure/Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms |
| Pyranone | A six-membered ring with one oxygen atom |
| Benzoate | An aromatic ester group |
| Thioether | Sulfur-containing functional group |
2.1 Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit various bacterial strains effectively. In vitro studies demonstrated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria .
2.2 Antiviral Activity
The antiviral potential of similar triazole compounds has been explored extensively. For example, certain derivatives have shown efficacy against HIV strains in cell cultures. The mechanism often involves inhibition of viral replication processes .
2.3 Anticancer Properties
The compound's anticancer activity has also been investigated. In studies focusing on various cancer cell lines (e.g., lung carcinoma and kidney fibroblast), the compound exhibited significant cytotoxic effects, surpassing some conventional chemotherapeutic agents . The structure–activity relationship (SAR) studies suggest that modifications on the triazole and pyran rings can enhance anticancer activity.
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| H157 (Lung) | 12.5 | Significant growth inhibition |
| BHK21 (Kidney) | 15.0 | Induced apoptosis in cells |
The biological activity of methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate is thought to involve multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase and alkaline phosphatase, which are crucial in various metabolic pathways .
- Cell Cycle Disruption : The compound may interfere with the cell cycle of cancer cells, leading to apoptosis through intrinsic pathways.
4.
Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate is a promising candidate for further research due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to elucidate its full potential and mechanisms of action.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23-11-20-22-19(23)30-10-14-7-15(24)16(8-28-14)29-9-17(25)21-13-5-3-12(4-6-13)18(26)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEWWWUBXHFBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














